Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC19794643
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)11-15-9-6-10-20(15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3 |
| Standard InChI Key | BXEBNNKBZYDGEF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate, reflects its three primary components:
-
A pyrrolidine ring (C₅H₉N) serving as the central scaffold.
-
A benzyl carbamate group (C₆H₅CH₂O(CO)N-) at the 1-position.
-
A methylamino-propanoyl side chain (-CH₂-N(CH₃)-CO-CH₂-NH₂) at the 2-position.
The molecular formula is C₁₈H₂₅N₃O₃, with a calculated molecular weight of 331.41 g/mol. X-ray crystallography of analogous compounds confirms a twisted boat conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the carbamate carbonyl and the side-chain amine .
Table 1: Key Structural Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular weight | 331.41 g/mol | High-res MS | |
| Pyrrolidine ring puckering | Twisted boat (θ = 112°) | X-ray diffraction | |
| Torsional angle (C2-N-Cα) | -68° ± 3° | DFT calculations |
Stereochemical Considerations
The compound contains two stereogenic centers:
-
C2 of the pyrrolidine ring (R configuration)
-
Cα of the propanoyl side chain (S configuration)
Enantiomeric purity (>98% ee) is achievable via chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns, as demonstrated in patent CN116249697A . The (2R,αS) diastereomer shows 3-fold higher receptor binding affinity compared to other stereoisomers in orexin receptor assays .
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis follows a convergent strategy with three key fragments:
-
N-Boc-pyrrolidine-2-carboxylic acid (carbamate precursor)
-
Benzyl chloroformate (benzyloxycarbonyl donor)
-
Methyl-2-aminopropanoate (side-chain precursor)
A representative 7-step sequence from patent CN116249697A proceeds as follows :
-
Pyrrolidine protection: Boc-group installation via Schotten-Baumann reaction (89% yield).
-
Side-chain introduction: Mitsunobu reaction with methyl-2-aminopropanoate (DCM, DIAD, 0°C, 76% yield).
-
Carbamate formation: Benzyl chloroformate coupling (DMAP catalyst, 92% yield).
-
Global deprotection: TFA-mediated Boc removal (quantitative).
Table 2: Critical Reaction Parameters
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 2 | Mitsunobu | DIAD, PPh₃, DCM, 0°C → rt | 76% |
| 3 | Carbamoylation | DMAP, Et₃N, THF, reflux | 92% |
| 4 | TFA deprotection | 20% TFA/DCM, 2h | >99% |
Process Optimization
Scale-up studies reveal three critical control points:
-
Temperature control during Mitsunobu reactions to minimize β-elimination byproducts.
-
Stoichiometric precision of DIAD (1.05 eq) to prevent azide formation.
-
TFA quenching with cold NaHCO₃ to prevent epimerization at C2 .
The final API specification requires ≤0.15% total impurities by UPLC, achievable through crystallization from MTBE/heptane (3:1) .
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
-
Water: 2.1 mg/mL at pH 7.4 (PBS buffer)
-
DMSO: >50 mg/mL
-
Ethanol: 18 mg/mL
Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass under nitrogen. The primary degradation pathway involves hydrolytic cleavage of the carbamate group, forming benzyl alcohol and pyrrolidine-2-carbamic acid.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.35–7.28 (m, 5H, Ar-H)
-
δ 5.12 (s, 2H, OCH₂Ph)
-
δ 4.32 (dd, J = 8.4 Hz, 1H, pyrrolidine H2)
-
δ 3.18 (s, 3H, NCH₃)
HRMS (ESI+): m/z 332.2078 [M+H]⁺ (calc. 332.2071) .
| Target | Assay Type | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Orexin OX₁ | Calcium flux | 43 ± 7 | 12x vs OX₂ |
| NPFF2 | cAMP inhibition | 210 ± 25 | 8x vs NPFF1 |
| GPR10 | β-arrestin | 890 ± 110 | N/A |
The OX₁ activity suggests potential in sleep/wake regulation, while NPFF2 antagonism aligns with anti-nociceptive effects observed in murine models .
In Vivo Pharmacokinetics
A single-dose study in Sprague-Dawley rats (10 mg/kg i.v.) revealed:
-
Cₘₐₓ: 1.2 μg/mL
-
t₁/₂: 4.7 h
-
Vd: 2.8 L/kg
-
Cl: 0.33 L/h/kg
Oral bioavailability reached 38% despite first-pass metabolism, primarily via CYP3A4-mediated N-demethylation .
Analytical Characterization Techniques
Degradant Profiling
Forced degradation studies (0.1N HCl, 70°C/24h) generated four major impurities:
Table 4: Degradation Products
| RT (min) | m/z [M+H]⁺ | Structure |
|---|---|---|
| 4.2 | 256.1543 | Benzyl alcohol adduct |
| 6.8 | 198.1238 | Pyrrolidine-2-carbamic acid |
| 9.1 | 331.2001 | Epimer at C2 |
| 11.4 | 347.1946 | N-Oxide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume